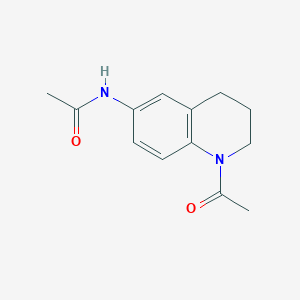

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a heterocyclic compound featuring a partially hydrogenated quinoline core (tetrahydroquinoline) with an acetylated amine at the 1-position and an acetamide group at the 6-position. The tetrahydroquinoline scaffold provides a balance of aromaticity and conformational flexibility, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-12-5-6-13-11(8-12)4-3-7-15(13)10(2)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFLNJHZOQTGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide undergoes various chemical reactions, including:

Reduction: Reduction of the compound can yield tetrahydroquinoline derivatives with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: N-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: The compound is known to affect pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound with a unique tetrahydroquinoline structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the acetyl group enhances its lipophilicity and stability, making it suitable for various biological applications. The molecular formula and structural characteristics contribute to its pharmacological potential.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. This inhibition can lead to altered metabolic processes that are beneficial in treating certain conditions.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Signal Transduction : The compound can affect cellular signaling pathways, resulting in changes in cell function and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinoline | Basic quinoline structure | Antimalarial properties |

| Tetrahydroquinoline derivatives | Various substitutions | Diverse biological activities |

| Naphthalene derivatives | Naphthalene ring without tetrahydroquinoline | Antiproliferative effects |

This comparison highlights how the specific combination of the tetrahydroquinoline moiety and the acetyl group may confer distinct biological properties that are not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have investigated the potential pharmacological applications of this compound:

- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro (IC50 values ranging from submicromolar to micromolar) .

- Neuroprotective Effects : Studies suggest that compounds with similar structures may act as multitarget-directed ligands for neurodegenerative diseases such as Alzheimer's. These compounds have demonstrated potent inhibitory activity against enzymes like butyrylcholinesterase (BuChE), which is crucial for managing neurodegeneration .

- Anti-inflammatory Properties : Preliminary investigations indicate that this compound may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression .

Future Directions

Despite promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Investigations : Exploring detailed mechanisms at the molecular level to identify specific targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity to optimize lead compounds for therapeutic use.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

- Acetylation of the tetrahydroquinoline core under mild temperatures (20–40°C) using acetyl chloride or acetic anhydride in solvents like dichloromethane or toluene .

- Amide coupling via activation of carboxylic acid intermediates (e.g., using EDCI or HOBt) with the acetylated tetrahydroquinoline derivative. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Key factors influencing yield include solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (±5°C), and stoichiometric ratios of reagents (1:1.2 for amine:acylating agent) .

Advanced: How can reaction conditions be optimized to address low yield or impurity in the final product?

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with toluene or dichloromethane to reduce side reactions.

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics .

- Purification : Employ gradient elution in column chromatography (hexane/ethyl acetate 8:1 to 4:1) to resolve closely eluting impurities. Validate purity via HPLC (≥95% peak area) and ¹H NMR (absence of extraneous peaks) .

Basic: What spectroscopic and chromatographic methods are essential for structural confirmation?

- ¹H/¹³C NMR : Identify characteristic signals (e.g., acetyl methyl at ~2.3 ppm, tetrahydroquinoline protons at 1.5–2.8 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .

- IR spectroscopy : Verify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How do structural modifications (e.g., nitro or chloro substituents) alter biological activity?

- Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance binding to enzymes like topoisomerase II by increasing electrophilicity, as shown in analogues with IC₅₀ values <10 µM .

- Hydrophobic substituents (e.g., -Cl) improve blood-brain barrier penetration, as observed in neuroactive tetrahydroquinoline derivatives .

Methodology: Use molecular docking (AutoDock Vina) to predict binding modes and SAR-guided synthesis to validate hypotheses .

Basic: What are the primary biological targets and assay systems for this compound?

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤50 µg/mL) .

- Enzyme inhibition : Assess IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) via MTT assay, comparing EC₅₀ values with structural analogues .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Control solvent effects : Replace DMSO with PBS (≤0.1% v/v) to avoid false positives in cell-based assays .

- Meta-analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Basic: What safety protocols are recommended during synthesis and handling?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate logP (≤3.5 for optimal permeability) and CYP450 inhibition risk .

- Solubility enhancement : Introduce polar groups (e.g., -OH) at position 4, guided by COSMO-RS simulations .

Basic: How to validate interactions with biological targets experimentally?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kd) to purified enzymes .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .

Advanced: What synthetic routes enable isotopic labeling (e.g., ¹³C) for metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.